1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one
Description
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazepan ring fused with a pyridine and phenoxy group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-(2-phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-7-10-20(11-9-18-15)17(22)13-6-8-19-16(12-13)23-14-4-2-1-3-5-14/h1-6,8,12H,7,9-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFWFOCSOAJBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one typically involves multiple steps, starting with the preparation of the core diazepan ring. The synthetic route may include the following steps:
Formation of the Diazepan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyridine Group: The pyridine moiety is introduced through a nucleophilic substitution reaction.
Introduction of the Phenoxy Group: The phenoxy group is attached via an electrophilic aromatic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents being used to introduce new functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-one can be compared with other similar compounds, such as:
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-thione: This compound has a similar structure but with a thione group instead of a ketone.
1-(2-Phenoxypyridine-4-carbonyl)-1,4-diazepan-5-amine: This derivative features an amine group, which may alter its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
